molecular formula C₂₄H₄₀N₂O₃ B1663298 Nexopamil racemate CAS No. 116759-35-4

Nexopamil racemate

Cat. No. B1663298
M. Wt: 404.6 g/mol
InChI Key: SKDZEFVVFACNLS-UHFFFAOYSA-N
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Description

Nexopamil racemate is the racemate of Nexopamil . It is a combined Ca2+ / 5-HT2 antagonist on thrombus formation in vivo and on platelet aggregation in vitro . It has potential anti-asthmatic and anti-ulcer activity .

Scientific Research Applications

Cardiovascular Protection

Nexopamil racemate has shown promise in protecting the heart from ischemia- and reperfusion-induced myocardial injury. In studies involving pigs and dogs, nexopamil demonstrated a significant reduction in infarct size and myocardial injury during reperfusion. This protective effect is attributed to its calcium channel and serotonin (5-HT2) antagonist properties, which help reduce myocardial contracture, neutrophil activation, and enhance endogenous prostacyclin (PGI2) formation, ultimately leading to improved heart function during critical periods like reperfusion after ischemia (Hohlfeld, Braun, Strobach, & Schrör, 1994); (Nearing, Hutter, & Verrier, 1996).

Safety And Hazards

The safety data sheets for Nexopamil racemate indicate that it is toxic and can cause irritation to the skin and eyes . It is recommended that it be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDZEFVVFACNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869853
Record name 5-[Hexyl(methyl)amino]-2-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nexopamil racemate

CAS RN

116759-35-4
Record name α-[3-(Hexylmethylamino)propyl]-3,4,5-trimethoxy-α-(1-methylethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116759-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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